
2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
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Overview
Description
2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a chlorobenzene ring, which is further connected to an acenaphthylene moiety through an acetamide linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative of acenaphthylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The chlorobenzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide":
General Information
This compound has the molecular formula C20H16ClNO3S and a molecular weight of 385.8639 .
Similar Compounds and Their Applications
- 3-(4-Chlorobenzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine:
- This compound contains a thiazolidine ring, a sulfonyl group, and a dihydroacenaphthylene moiety.
- Thiazolidines are of interest in pharmaceutical research because they are known for their biological activities, including antibacterial and anti-inflammatory properties.
- It can be modified to enhance its biological activity or tailor its properties for specific applications through various chemical reactions due to its functional groups.
- N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide:
- It is a chemical compound with chlorophenyl and sulfonyl groups attached to an acetamide backbone.
- It has potential biological activities, particularly in antimicrobial and anti-inflammatory research.
- The mechanism of action involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors.
Mechanism of Action
The mechanism by which 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the acenaphthylene moiety may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-N-phenylacetamide
- 2-(4-chlorobenzenesulfonyl)-N-(2-naphthyl)acetamide
- 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide stands out due to the specific positioning of the acenaphthylene moiety, which can influence its chemical reactivity and biological interactions. The presence of the sulfonyl group also imparts unique properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a sulfonamide group and a dihydroacenaphthylene moiety, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN1O2S. The presence of a chlorobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Weight | 323.82 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not well-documented |
Chemical Stability | Stable under standard conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites or receptor binding sites, potentially modulating their activity.
Potential Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or cell signaling.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.
2. Anti-inflammatory Effects
Compounds related to this structure have shown promise in reducing inflammation in vitro and in vivo. In particular, the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.
3. Anticancer Potential
There is growing interest in the anticancer properties of sulfonamide derivatives. Initial studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Study 1: Osteoclastogenesis Inhibition
A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated significant inhibitory effects on osteoclastogenesis and bone resorption in vitro and in vivo. This study highlighted the potential for similar compounds to influence bone metabolism positively .
Case Study 2: Antibacterial Activity
In a study assessing various sulfonamide derivatives, compounds structurally similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c21-15-7-9-16(10-8-15)26(24,25)12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXBUCKBZQUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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